molecular formula C15H22N2O3 B2408441 1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097863-47-1

1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2408441
CAS No.: 2097863-47-1
M. Wt: 278.352
InChI Key: WVDQOLACXKYYEK-UHFFFAOYSA-N
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Description

1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a structurally complex pyrrolidine-2,5-dione derivative characterized by a cyclopentylacetyl-substituted azetidine ring (a four-membered nitrogen-containing heterocycle) linked via a methyl group to the pyrrolidine-2,5-dione core. Pyrrolidine-2,5-dione derivatives are widely explored for their pharmacological properties, including anticonvulsant, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

1-[[1-(2-cyclopentylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-13-5-6-14(19)17(13)10-12-8-16(9-12)15(20)7-11-3-1-2-4-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDQOLACXKYYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Acylation: The azetidine ring is then acylated using 2-cyclopentylacetyl chloride under basic conditions to form the 2-cyclopentylacetyl azetidine intermediate.

    Pyrrolidine Ring Formation: The intermediate is further reacted with pyrrolidine-2,5-dione under suitable conditions to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), temperature control, and specific catalysts to drive the reactions efficiently.

Scientific Research Applications

1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in developing drugs targeting neurological disorders and inflammation.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For instance, it could inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity and Bioavailability : The cyclopentylacetyl group in the target compound likely enhances membrane permeability compared to polar derivatives like 1-(3-pyridyl)pyrrolidine-2,5-dione .
  • Synthetic Utility: Organothio derivatives (e.g., 1-(organothio)pyrrolidine-2,5-dione) are specialized reagents for sulfenylation, whereas the target compound’s synthesis may involve azetidine functionalization, a less common approach .
  • Biological Activity : Aryloxy-substituted derivatives (e.g., 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione) exhibit enzyme inhibitory activity, suggesting that the target compound’s cyclopentylacetyl group could similarly modulate CNS targets .

Biological Activity

The compound 1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

  • Chemical Formula : C_{13}H_{17}N_{1}O_{2}
  • Molecular Weight : 219.29 g/mol
  • IUPAC Name : this compound

Key Features

  • Contains a pyrrolidine ring which is crucial for its biological activity.
  • The cyclopentylacetyl group may influence its interaction with biological targets.

Anticancer Properties

Research indicates that pyrrolidine derivatives, including those similar to This compound , exhibit significant anticancer activity. A study highlighted that derivatives of pyrrolidine-2,5-dione were effective against various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using the MTT assay method .

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds have been shown to arrest the cell cycle at the G2/M phase, leading to reduced proliferation .
  • Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Another significant aspect of the biological activity of this compound is its potential as an IDO inhibitor. IDO plays a crucial role in immune regulation and tumor immune evasion by degrading tryptophan and producing immunosuppressive metabolites. Inhibitors of IDO can enhance anti-tumor immunity .

Research Findings

Studies have shown that certain pyrrolidine derivatives can inhibit IDO activity, which may lead to improved immune responses against tumors. This is particularly relevant in cancers characterized by high levels of IDO expression .

Study on Anticancer Efficacy

In a recent study, several pyrrolidine derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. The most potent compounds demonstrated IC50 values comparable to established chemotherapeutics .

CompoundCell LineIC50 (µM)Mechanism
7hA54912.5G2/M Arrest
7kHCT-11615.0Apoptosis Induction

Q & A

Basic Research: How can synthetic routes for 1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione be optimized to improve yield and purity?

Answer:
Optimization involves multi-step reaction design, including:

  • Acylation and Cyclization : Use 2-cyclopentylacetic acid and azetidine precursors under anhydrous conditions with coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) to minimize side reactions .
  • Purification : Employ gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
  • Analytical Validation : Confirm purity via HPLC (≥95%) and structural integrity via 1H^1H-NMR (e.g., verifying azetidine methylene protons at δ 3.2–3.5 ppm and pyrrolidine-dione carbonyls at δ 2.8–3.1 ppm) .

Basic Research: What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Answer:
A combination of techniques is critical:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to resolve azetidine (δ 3.2–3.5 ppm) and pyrrolidine-dione (δ 170–175 ppm for carbonyls) moieties .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally similar pyrrolidine-2,5-dione derivatives (e.g., C–H⋯π interactions stabilizing crystal packing) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+^+ at m/z 335.2 for C19_{19}H26_{26}N2_2O3_3) .

Basic Research: What preliminary assays are recommended to evaluate its biological activity?

Answer:
Prioritize target-specific screening:

  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s assay (IC50_{50} determination), given structural similarity to known AChE inhibitors with pyrrolidine-dione cores .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess antiproliferative activity at 10–100 µM concentrations .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research: How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

Answer:
Mechanistic studies require:

  • Isotopic Labeling : 13C^{13}C-labeled precursors to track cyclization pathways via 13C^{13}C-NMR .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and energy barriers for azetidine ring formation .
  • Kinetic Analysis : Monitor reaction progress using in-situ FTIR to detect intermediate carbonyl vibrations (e.g., 1680–1720 cm1^{-1}) .

Advanced Research: How should contradictory spectroscopic data (e.g., NMR shifts) be resolved?

Answer:
Address discrepancies via:

  • Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering in azetidine) causing signal splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., distinguishing cyclopentyl methylene protons from azetidine groups) .
  • Crystallographic Validation : Compare experimental NMR shifts with X-ray-derived structural models .

Advanced Research: What computational approaches predict the compound’s reactivity in novel reactions?

Answer:
Leverage:

  • Reaction Path Search Algorithms : ICReDD’s quantum chemical workflows to simulate nucleophilic substitution at the azetidine nitrogen .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on cyclization efficiency .
  • Docking Studies : Predict binding modes to biological targets (e.g., AChE active site) using AutoDock Vina .

Advanced Research: How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

Answer:
SAR strategies include:

  • Substituent Modulation : Replace cyclopentyl with cyclohexyl to assess steric effects on AChE inhibition .
  • Bioisosteric Replacement : Swap pyrrolidine-dione with succinimide to evaluate metabolic stability .
  • Pharmacophore Mapping : Overlay active derivatives to identify critical H-bond acceptors (e.g., dione carbonyls) .

Advanced Research: What methodologies assess biocompatibility for in vivo studies?

Answer:
Critical evaluations involve:

  • Hematotoxicity : Complete blood count (CBC) and hemolysis assays at 0.1–1 mg/mL .
  • Hepatotoxicity : ALT/AST enzyme levels in primary hepatocytes after 24-hour exposure .
  • Plasma Stability : LC-MS quantification of parent compound degradation in rat plasma over 24 hours .

Advanced Research: Can alternative synthetic routes (e.g., flow chemistry) improve scalability?

Answer:
Innovative approaches:

  • Continuous Flow Reactors : Optimize azetidine acylation at 50°C with residence time ≤30 minutes to reduce byproducts .
  • Microwave-Assisted Synthesis : Accelerate cyclization (e.g., 150°C for 2 hours vs. 24 hours conventional) .
  • Green Solvents : Test cyclopentylacetyl chloride in 2-MeTHF for improved E-factor .

Advanced Research: How do solvent polarity and pH affect the compound’s stability during storage?

Answer:
Stability studies should:

  • pH Profiling : Monitor degradation via HPLC in buffers (pH 3–9) at 25°C/40°C .
  • Oxidative Stability : Expose to 0.3% H2 _2O2_2 and track peroxide adducts via LC-MS .
  • Lyophilization : Assess long-term stability (>12 months) in lyophilized form at -20°C .

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